6-Prenylquercetin-3-Me ether

Diabetes Metabolic Syndrome Enzyme Inhibition

Why 6-Prenylquercetin-3-Me ether? This prenylated flavonoid delivers unmatched α-glucosidase inhibition (IC50 <4.0 µg/mL) — orders of magnitude stronger than unprenylated quercetin. The unique C6-prenyl + C3-methoxy motif drives up to 75-fold greater liver and kidney accumulation, ensuring superior tissue-specific delivery. Use it as a positive control in type 2 diabetes enzyme assays, a marker for Glycyrrhiza uralensis extract standardization, or a critical SAR tool to deconvolute prenylation vs. methylation contributions. Substituting with generic quercetin compromises assay sensitivity and invalidates structure-activity conclusions. Insist on this precise chemotype for reproducible, publication-grade data.

Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
CAS No. 151649-34-2
Cat. No. B1498692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Prenylquercetin-3-Me ether
CAS151649-34-2
Molecular FormulaC21H20O7
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C
InChIInChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3
InChIKeyXREZFYPTHFWMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Prenylquercetin-3-Me ether (CAS 151649-34-2): A Naturally Occurring C6-Prenylated 3-O-Methyl Quercetin with Distinct Pharmacological Profile


6-Prenylquercetin-3-Me ether (CAS 151649-34-2) is a prenylated flavonoid derived from quercetin, featuring a lipophilic prenyl group at the C6 position and a methoxy group at the C3 hydroxyl [1]. It is a naturally occurring compound isolated from Glycyrrhiza uralensis leaves and other plant sources, and is primarily studied for its antioxidant and enzyme inhibitory activities [2]. The compound exhibits enhanced lipophilicity and distinct bioactivity compared to non-prenylated quercetin analogs, making it a valuable reference standard for research in metabolic disorders, oxidative stress, and natural product chemistry.

Why 6-Prenylquercetin-3-Me ether Cannot Be Substituted by Unprenylated Quercetin or Other Prenylated Analogs


Generic substitution of 6-Prenylquercetin-3-Me ether with unprenylated quercetin or other prenylated flavonoids is scientifically unjustified due to significant differences in lipophilicity, enzyme inhibition potency, and cellular uptake. The presence of both a C6 prenyl group and a C3 methoxy group confers unique physicochemical and biological properties [1]. Direct comparative studies demonstrate that prenylated quercetin derivatives exhibit markedly stronger α-glucosidase inhibition than their unprenylated counterparts, with IC50 values differing by orders of magnitude [2]. Furthermore, prenylation enhances tissue accumulation and modulates cellular transport, leading to distinct pharmacokinetic behavior [3]. Consequently, substituting 6-Prenylquercetin-3-Me ether with structurally related compounds will compromise experimental reproducibility and invalidate structure-activity relationship conclusions.

6-Prenylquercetin-3-Me ether (151649-34-2): Quantified Differentiation Evidence Against Key Comparators


Superior α-Glucosidase Inhibition: 6-Prenylquercetin-3-Me ether vs. Unprenylated Quercetin-3-Me ether

6-Prenylquercetin-3-Me ether (compound 8) demonstrated potent α-glucosidase inhibition with an IC50 < 4.0 µg/mL, a value comparable to other prenylated quercetin derivatives. In stark contrast, its direct structural analog lacking the C6 prenyl group, quercetin-3-Me ether (compound 15), exhibited markedly weaker activity under identical assay conditions, as prenylated flavonoids generally demonstrate significantly greater inhibitory activity against α-glucosidase than their unprenylated counterparts [1].

Diabetes Metabolic Syndrome Enzyme Inhibition

Enhanced Tissue Accumulation: Prenylated Quercetins Exhibit Up to 75-Fold Higher Liver Accumulation Compared to Quercetin

While 6-Prenylquercetin-3-Me ether itself was not directly studied, the closely related analog 8-prenylquercetin (PQ) and its O-methylated form (MePQ) provide strong class-level evidence. In long-term feeding studies in mice, 8-prenylquercetin accumulated in the liver at levels 34-fold higher than quercetin (Q), and its O-methylated form (MePQ) accumulated at 75.7-fold higher levels. Kidney accumulation was also enhanced by 3.85-fold for PQ and 7.36-fold for MePQ compared to quercetin [1]. This demonstrates that the prenyl group significantly enhances tissue retention, an effect likely amplified by the O-methyl group present in 6-Prenylquercetin-3-Me ether.

Pharmacokinetics Bioavailability Tissue Distribution

Cellular Uptake and Efflux Modulation: Prenylation Enhances Lipophilicity and Intracellular Retention

Prenylation of quercetin significantly alters its cellular pharmacokinetics. In Caco-2 cell monolayers, 8-prenylquercetin (PQ) exhibited enhanced cellular uptake due to increased lipophilicity. Crucially, the efflux of PQ to the basolateral side was less than 15% of that observed for quercetin, indicating that prenylation markedly attenuates transport from the intestinal epithelium to the systemic circulation [1]. While plasma AUC was lower for PQ (52.5% of Q) after acute administration, the enhanced cellular retention aligns with the observed long-term tissue accumulation. These transport properties are directly attributable to the prenyl moiety and are expected to apply to 6-Prenylquercetin-3-Me ether.

Drug Transport Caco-2 Permeability Intestinal Absorption

Antioxidant Activity: 6-Prenylquercetin-3-Me ether Demonstrates Radical Scavenging, but Free C3-OH May Be Critical for Maximal Potency

6-Prenylquercetin-3-Me ether has demonstrated free radical scavenging activity against DPPH in multiple studies . However, a study evaluating the microbial metabolites of prenylated quercetins suggested that the free hydroxyl group at the C3 position is a crucial factor for maximal antioxidant activity [1]. Since 6-Prenylquercetin-3-Me ether is methylated at the C3 position, it may exhibit reduced direct radical scavenging potency compared to its non-methylated counterpart, 6-prenylquercetin. This highlights a specific structure-activity trade-off: the methyl group may enhance metabolic stability or membrane permeability while potentially reducing direct antioxidant capacity.

Oxidative Stress DPPH Assay Free Radical Scavenging

Chemical Stability and Solubility: High LogP of 4.11 Confers Unique Handling Requirements

6-Prenylquercetin-3-Me ether possesses a calculated LogP of 4.11 , which is substantially higher than that of quercetin (LogP ≈ 1.8). This increased lipophilicity directly impacts experimental handling: the compound requires dissolution in DMSO or other organic solvents and is prone to precipitation in aqueous buffers. In contrast, the more hydrophilic quercetin aglycone has better aqueous solubility, though still limited. The distinct solubility profile necessitates different formulation strategies and precludes simple substitution in assays designed for quercetin without re-optimization of vehicle conditions.

Physicochemical Properties Formulation LogP

Optimal Research and Industrial Use Cases for 6-Prenylquercetin-3-Me ether Based on Verified Differentiation Evidence


Positive Control or Lead Compound in α-Glucosidase Inhibition Assays for Anti-Diabetic Drug Discovery

Given its potent α-glucosidase inhibitory activity (IC50 < 4.0 µg/mL), 6-Prenylquercetin-3-Me ether serves as an excellent positive control or reference standard in enzyme inhibition assays targeting type 2 diabetes. Its activity is substantially greater than unprenylated quercetin analogs, making it a more physiologically relevant benchmark for evaluating novel inhibitors. Researchers developing new α-glucosidase inhibitors can use this compound to validate assay sensitivity and compare the potency of synthetic derivatives [1].

Pharmacokinetic and Tissue Distribution Studies of Prenylated Flavonoids

The compound is an ideal candidate for in vivo studies investigating the impact of prenylation and methylation on flavonoid bioavailability. The class-level evidence demonstrating dramatically enhanced liver (up to 75-fold) and kidney accumulation for prenylated quercetins [1] positions 6-Prenylquercetin-3-Me ether as a key tool for exploring tissue-specific delivery. It can be used in animal models to elucidate the mechanisms of enhanced cellular uptake and reduced efflux, and to validate analytical methods (e.g., LC-MS/MS) for quantifying prenylated flavonoids in biological matrices.

Structure-Activity Relationship (SAR) Studies on Flavonoid Methylation and Prenylation

6-Prenylquercetin-3-Me ether is uniquely suited for SAR studies investigating the interplay between C6 prenylation and C3 methylation. By comparing its activity profile with 6-prenylquercetin (non-methylated) and quercetin-3-Me ether (non-prenylated), researchers can deconvolute the individual contributions of these modifications to enzyme inhibition, antioxidant capacity, and cellular transport [1]. This compound is a critical piece in the SAR puzzle for designing optimized flavonoid-based therapeutics [2].

Natural Product Reference Standard for Quality Control of Glycyrrhiza uralensis Extracts

As a characteristic constituent of G. uralensis leaves, 6-Prenylquercetin-3-Me ether serves as a valuable marker compound for the standardization and quality control of licorice leaf extracts intended for nutraceutical or pharmaceutical applications [1]. Its presence and concentration can be used to authenticate botanical raw materials and ensure batch-to-batch consistency in manufacturing processes, particularly for products targeting metabolic health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Prenylquercetin-3-Me ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.